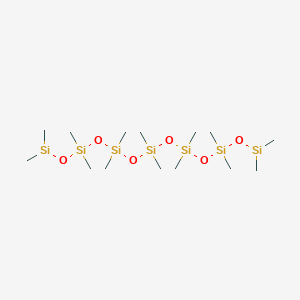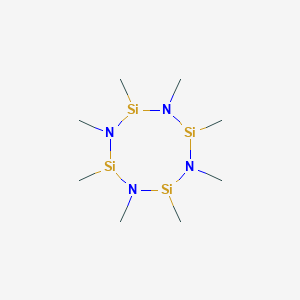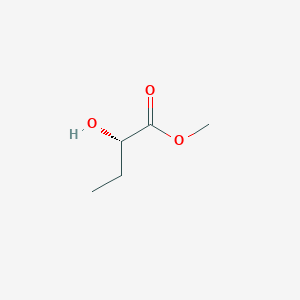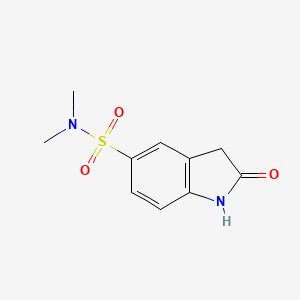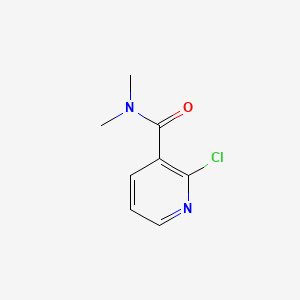
2-cloro-N,N-dimetilnicotinamida
Descripción general
Descripción
2-Chloro-N,N-dimethylnicotinamide is an important intermediate of medicine and pesticide . It is mainly used for producing high-efficiency green herbicide nicosulfuron technical . The compound has a molecular weight of 184.62 .
Synthesis Analysis
The synthesis of 2-chloro-N,N-dimethylnicotinamide involves several steps . The process starts with 2-chloro nicotinic acid as a raw material to carry out esterification reaction with methanol to obtain 2-chloro methyl nicotinate . Then, aminolysis reaction is carried out with dimethylamine in the presence of a catalyst N, N-dimethylnicotinamide to obtain the 2-chloro-N,N-dimethylnicotinamide .Molecular Structure Analysis
The molecular structure of 2-chloro-N,N-dimethylnicotinamide is represented by the formula C8H9ClN2O . The InChI code for the compound is 1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-chloro-N,N-dimethylnicotinamide include esterification and aminolysis . The esterification reaction involves the reaction of 2-chloro nicotinic acid with methanol to form 2-chloro methyl nicotinate . The aminolysis reaction involves the reaction of 2-chloro methyl nicotinate with dimethylamine to form 2-chloro-N,N-dimethylnicotinamide .Physical and Chemical Properties Analysis
2-Chloro-N,N-dimethylnicotinamide is a solid at room temperature . It has a molecular weight of 184.62 .Aplicaciones Científicas De Investigación
Producción de plaguicidas
El 2-cloro-N,N-dimetilnicotinamida se utiliza en el campo técnico de los plaguicidas . El método de preparación del this compound implica una reacción de esterificación con metanol para obtener 2-cloro metil nicotinato, y luego llevar a cabo una reacción de aminólisis con dimetilamina para obtener this compound . Este método tiene las ventajas de una reacción suave y controlable, equipo de proceso simple, bajo consumo de dimetilamina, cantidad de agua residual muy reducida, fácil tratamiento, bajo costo de producción y buena calidad del producto .
Síntesis orgánica
El this compound se utiliza ampliamente como intermedio y reactivo de partida para la síntesis orgánica . Desempeña un papel crucial en la síntesis de varios compuestos orgánicos.
Industria farmacéutica
En la industria farmacéutica, el this compound se utiliza como intermedio para la síntesis de varios fármacos como el hidroxinaftoato de befenio, el diltiazem, la mepiramina y la feniltoloxamina .
Desarrollo de paladaciclo quiral
El clorhidrato de 2-cloro-N,N-dimetiletilamina, un compuesto relacionado, se ha utilizado en el desarrollo de un nuevo paladaciclo quiral, que se aplica en reacciones de hidrofosforilación asimétricas. Este proceso implica la síntesis de un ligando de amina a partir de 1- (2,5-diclorofenil)etanona, seguida de una paladiolación orto.
Estudios termodinámicos
Se han estudiado las propiedades termodinámicas del this compound . La entalpía de fusión y los datos de cambio de fase son particularmente importantes para comprender el comportamiento de este compuesto en diferentes condiciones .
Ciencia de los materiales
En la ciencia de los materiales, comprender los datos de cambio de fase del this compound puede ayudar en el diseño de materiales con propiedades deseadas .
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N,N-dimethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZRJGJNLOMEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450032 | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-21-2 | |
| Record name | 2-Chloro-N,N-dimethyl-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52943-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-N,N-dimethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10450032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,N-dimethylpyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the novel synthesis method for 2-chloro-N,N-dimethylnicotinamide described in the research?
A1: The novel synthesis method for 2-chloro-N,N-dimethylnicotinamide, starting with propargyl alcohol and dipropylamine, offers several advantages over traditional methods []. These advantages include:
Q2: What is the overall yield of 2-chloro-N,N-dimethylnicotinamide using the novel synthesis method compared to the method starting with nicotinic acid?
A2: The novel synthesis method using propargyl alcohol and dipropylamine results in a total yield of over 65% for 2-chloro-N,N-dimethylnicotinamide []. In comparison, the method starting with nicotinic acid, involving oxidation to nicotinic acid N-oxide followed by one-pot chlorination and ammonolysis, achieves an overall yield of 52% [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
